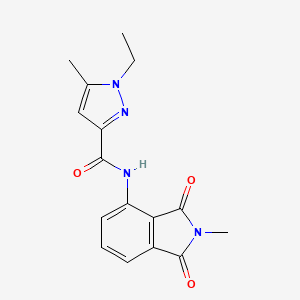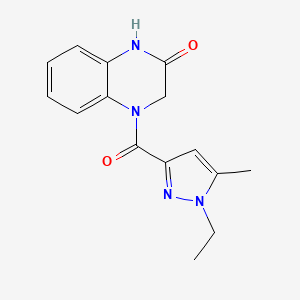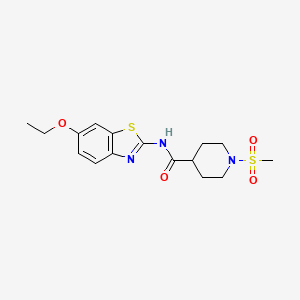
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as EMPC, is an organic compound with a molecular weight of 276.35 g/mol. It is a white, crystalline solid with a melting point of 98-99 °C. EMPC is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology.
科学的研究の応用
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied extensively in scientific research for its potential applications in drug development, biochemistry, and physiology. It has been used in studies to investigate the effects of drugs on enzymes and receptors, and to understand the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins and to investigate the mechanisms of drug action.
作用機序
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is thought to act as an agonist at the G-protein coupled receptor (GPCR) family of proteins. It binds to the receptor and stimulates the production of second messengers, such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These second messengers then activate a cascade of biochemical reactions, which ultimately lead to changes in cellular physiology.
Biochemical and Physiological Effects
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, including phospholipase C, protein kinase C, and adenylate cyclase. It has also been found to increase the production of cAMP and IP3, which can lead to changes in cell physiology such as increased cell proliferation and differentiation.
実験室実験の利点と制限
The use of 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide in laboratory experiments offers a number of advantages. It is a relatively simple compound to synthesize and is relatively inexpensive. It also has a high affinity for GPCRs, making it an ideal tool for investigating the effects of drugs on these receptors. However, it is important to note that 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study long-term effects.
将来の方向性
There are a number of potential future directions for research involving 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide. It could be used to investigate the effects of drugs on other GPCRs, such as those involved in the regulation of neurotransmitter release. It could also be used to study the effects of drugs on other biochemical pathways, such as those involved in cell signaling. Additionally, it could be used to investigate the effects of drugs on metabolic pathways, such as those involved in energy metabolism. Finally, it could be used to study the effects of drugs on gene expression.
合成法
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of ethylacetoacetate with phenylhydrazine followed by the addition of methyl iodide. The reaction is catalyzed by a base such as sodium hydroxide and is completed in a solvent such as ethanol. The product is then isolated and purified using standard chromatographic techniques.
特性
IUPAC Name |
1-ethyl-5-methyl-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-10(2)9-12(15-16)13(17)14-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJAUPBIHPKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538147.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538157.png)
![1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538162.png)
![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![1-ethyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538181.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538203.png)
![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)
![1-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538216.png)



